Synthesis and characterization of 1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one
Synthesis and characterization of 1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one
Synthesis and Characterization of 1-Imino-3,4-dihydro-2H-1λ⁶,4-benzothiazin-1-one: A Comprehensive Technical Guide
Executive Summary & Strategic Context
The integration of sulfoximines into medicinal chemistry has fundamentally altered the landscape of drug discovery. As mono-aza bioisosteres of sulfones, sulfoximines offer superior physicochemical properties, including enhanced aqueous solubility, lower intrinsic clearance, and unique hydrogen-bonding capabilities (acting as both donors and acceptors)[1]. Among these, cyclic sulfoximines—specifically those embedded within a 1,4-benzothiazine core—represent a highly privileged, three-dimensional scaffold.
This whitepaper provides an authoritative, step-by-step technical guide for the synthesis and characterization of 1-imino-3,4-dihydro-2H-1λ⁶,4-benzothiazin-1-one (CAS: 2137584-70-2). By moving away from hazardous, traditional azide-based iminations, this guide details a modern, scalable, metal-free hypervalent iodine-mediated methodology that ensures high chemoselectivity and operational safety.
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule is an NH-sulfoximine derivative of 3,4-dihydro-2H-1,4-benzothiazine. A robust synthesis must address the inherent reactivity of the secondary amine at the C4 position, which is highly susceptible to competitive oxidation or imination during the sulfur functionalization step.
Orthogonal Protection Strategy
To achieve high chemoselectivity, the secondary amine must be masked. We employ a tert-butyloxycarbonyl (Boc) protecting group.
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Causality: The Boc group is sterically demanding, effectively shielding the nitrogen from electrophilic attack. Furthermore, it is electronically deactivating, preventing N-oxidation. Crucially, Boc is acid-labile, allowing for orthogonal deprotection using Trifluoroacetic acid (TFA) without degrading the highly stable NH-sulfoximine moiety.
Hypervalent Iodine-Mediated Imination/Oxidation
Historically, sulfoximines were synthesized using highly explosive hydrazoic acid or sodium azide in concentrated sulfuric acid. We utilize the state-of-the-art Bull-Luisi protocol, which employs (diacetoxyiodo)benzene[PhI(OAc)₂] and ammonium carbamate in methanol[2][3].
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Causality: Ammonium carbamate serves as a safe, solid source of ammonia. In methanol, it decomposes to release NH₃, which condenses with PhI(OAc)₂ to generate a highly reactive, electrophilic iodonitrene species[PhI=N⁺]. This species facilitates a one-pot transfer of both NH and O to the sulfide core, bypassing the need to isolate the intermediate sulfoxide or sulfilimine[3].
Mechanistic pathways for the one-pot imination/oxidation of sulfides to sulfoximines.
Step-by-Step Experimental Protocols
Note: Every protocol below is designed as a self-validating system. In-process controls (IPCs) are included to ensure reaction fidelity.
Protocol A: Annulation to 3,4-dihydro-2H-1,4-benzothiazine
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Setup: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 2-aminobenzenethiol (10.0 g, 80.0 mmol) in anhydrous DMF (100 mL).
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Activation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir for 15 minutes at room temperature to generate the highly nucleophilic thiolate.
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Alkylation/Cyclization: Dropwise add 1,2-dibromoethane (16.5 g, 88.0 mmol). Heat the mixture to 80 °C for 12 hours.
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Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly UV-active thiol (R_f ~0.6) and the appearance of a new spot (R_f ~0.4) indicates completion.
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Workup: Quench with ice water (300 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the product as a pale yellow oil.
Protocol B: Orthogonal N-Protection
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Setup: Dissolve the cyclized product (10.0 g, 66.1 mmol) in anhydrous DCM (120 mL).
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Reagent Addition: Add Triethylamine (13.8 mL, 99.2 mmol) and a catalytic amount of DMAP (0.8 g, 6.6 mmol). Cool to 0 °C.
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Protection: Slowly add Boc-anhydride (17.3 g, 79.3 mmol) dissolved in DCM (30 mL). Allow the reaction to warm to room temperature and stir for 4 hours.
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Self-Validation (IPC): Evolution of CO₂ gas will be observed initially. TLC will show a shift to a less polar spot (R_f ~0.7).
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Workup: Wash the organic layer with 1M HCl (50 mL) to remove DMAP and unreacted amine, followed by saturated NaHCO₃ and brine. Dry and concentrate to yield tert-butyl 2,3-dihydro-4H-1,4-benzothiazine-4-carboxylate.
Protocol C: One-Pot Imination and Oxidation
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Setup: In an open vessel (to allow gas escape), dissolve the N-Boc sulfide (5.0 g, 19.9 mmol) in HPLC-grade Methanol (100 mL).
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Ammonia Source: Add ammonium carbamate (3.1 g, 39.8 mmol).
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Oxidant/Mediator: Add PhI(OAc)₂ (16.0 g, 49.7 mmol) in three portions over 15 minutes to control the exothermic generation of the iodonitrene[2].
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Self-Validation (IPC): Vigorous effervescence (CO₂ release) will occur. The solution will turn pale yellow. Stir at room temperature for 4 hours. Mass spectrometry (LC-MS) of an aliquot should confirm the total consumption of the sulfide (m/z 252.1 [M+H]⁺) and the dominant presence of the sulfoximine (m/z 283.1 [M+H]⁺).
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Workup: Evaporate the methanol. Redissolve the residue in EtOAc, wash with saturated aqueous Na₂S₂O₃ (to reduce unreacted hypervalent iodine) and brine. Purify via silica gel chromatography to isolate the N-Boc sulfoximine.
Protocol D: Deprotection to Target Compound
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Setup: Dissolve the N-Boc sulfoximine (4.0 g, 14.1 mmol) in DCM (40 mL).
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Cleavage: Add Trifluoroacetic acid (TFA, 10.8 mL, 141 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours.
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Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the resulting TFA-salt in minimal water and adjust the pH to 9 using saturated aqueous Na₂CO₃. Extract with DCM (3 × 50 mL), dry over Na₂SO₄, and evaporate to yield the pure 1-imino-3,4-dihydro-2H-1λ⁶,4-benzothiazin-1-one as a crystalline solid.
Quantitative Data & Characterization
Tracking the oxidation state of the sulfur atom is critical. As the sulfur transitions from S(II) to S(IV) and finally to S(VI), the electron-withdrawing nature of the functional group increases, resulting in distinct deshielding effects on the adjacent C2 methylene protons in ¹H NMR, and the emergence of highly specific stretching frequencies in FT-IR.
Table 1: Spectroscopic Tracking of the Sulfur Oxidation State
| Compound Stage | Sulfur State | Key IR Stretches (cm⁻¹) | ¹H NMR (C2-H₂, ppm) | ¹³C NMR (C2, ppm) | HRMS (ESI) [M+H]⁺ |
| N-Boc Sulfide | S(II) | 1695 (C=O, Boc) | ~3.05 (t, J=6.5 Hz) | ~26.4 | 252.1053 |
| N-Boc Sulfoxide * | S(IV) | 1695 (C=O), 1045 (S=O) | ~3.25 (m) | ~45.1 | 268.1002 |
| N-Boc Sulfoximine | S(VI) | 1695 (C=O), 1215 (S=O), 1095 (S=N) | ~3.55 (m) | ~52.3 | 283.1111 |
| Target Compound | S(VI) | 3310 (N-H), 1210 (S=O), 1090 (S=N) | ~3.42 (m) | ~50.8 | 183.0587 |
*Note: The sulfoxide is a transient intermediate in Protocol C but is listed here for comprehensive spectroscopic reference.
Conclusion
The synthesis of 1-imino-3,4-dihydro-2H-1λ⁶,4-benzothiazin-1-one demonstrates the power of modern hypervalent iodine chemistry. By utilizing an orthogonal N-Boc protection strategy and the metal-free PhI(OAc)₂/ammonium carbamate system, researchers can bypass the toxicity and instability of traditional imination reagents. The resulting cyclic sulfoximine provides a highly stable, functionalizable scaffold ready for late-stage diversification in drug discovery campaigns.
References
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Mäder, P.; Kattner, L. "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. 1
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Zenzola, M.; Doran, R.; Luisi, R.; Bull, J. A. "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition, 2016.4
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Tota, A.; Zenzola, M.; Chawner, S. J.; St John-Campbell, S. S.; Carlucci, C.; Romanazzi, G.; Degennaro, L.; Bull, J. A.; Luisi, R. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." MDPI, 2023.2
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